1-Bromo-2-methyl-2-(propan-2-yloxy)propane
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Overview
Description
1-Bromo-2-methyl-2-(propan-2-yloxy)propane is an organic compound with the molecular formula C7H15BrO. It is a brominated ether, characterized by the presence of a bromine atom, a methyl group, and an isopropoxy group attached to a propane backbone. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-methyl-2-(propan-2-yloxy)propane can be synthesized through the reaction of 2-methyl-2-(propan-2-yloxy)propanol with a brominating agent such as hydrobromic acid (HBr) or phosphorus tribromide (PBr3). The reaction typically occurs under reflux conditions, where the alcohol is converted to the corresponding bromide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methyl-2-(propan-2-yloxy)propane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and primary or secondary amines.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: The major products are ethers, alcohols, or amines, depending on the nucleophile used.
Elimination Reactions: The major products are alkenes.
Oxidation and Reduction: The major products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-methyl-2-(propan-2-yloxy)propane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into molecules or to create complex ethers.
Biology: The compound can be used in biochemical studies to investigate the effects of brominated compounds on biological systems.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methyl-2-(propan-2-yloxy)propane involves its reactivity as a brominated ether. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methylpropane: Similar in structure but lacks the isopropoxy group.
2-Bromo-2-methylpropane: Similar but with the bromine atom attached to a different carbon.
1-Bromo-3-methyl-2-butene: Contains a bromine atom and a double bond, making it more reactive in certain reactions.
Uniqueness
1-Bromo-2-methyl-2-(propan-2-yloxy)propane is unique due to the presence of both a bromine atom and an isopropoxy group, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-bromo-2-methyl-2-propan-2-yloxypropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO/c1-6(2)9-7(3,4)5-8/h6H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUAOIBZVKHHJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(C)(C)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149741-79-7 |
Source
|
Record name | 1-bromo-2-methyl-2-(propan-2-yloxy)propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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